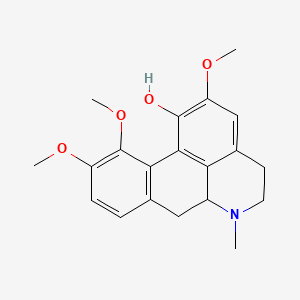

(+/-)-Corydine

Descripción

Propiedades

IUPAC Name |

2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQUPXZJURZAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2505-56-8 | |

| Record name | Corydine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002505568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S71U195F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Technical Guide to the Biosynthesis of (+/-)-Corydine in Corydalis Species

Abstract

(+/-)-Corydine is a bioactive aporphine-type benzylisoquinoline alkaloid (BIA) found in various Corydalis species, plants with a long history in traditional medicine.[1] This guide provides a comprehensive technical overview of its biosynthetic pathway, synthesizing current metabolomic, transcriptomic, and enzymological data. We will trace the molecular journey from the primary precursor, L-tyrosine, through the central branch-point intermediate, (S)-reticuline, to the formation of the aporphine scaffold and its final modification into corydine. This document details the key enzymatic players, including methyltransferases and cytochrome P450 monooxygenases, presents quantitative data on alkaloid accumulation, and provides validated experimental protocols for pathway elucidation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate, and potentially engineer, the production of this pharmacologically significant compound.

Introduction to Corydine and the Benzylisoquinoline Alkaloid (BIA) Superfamily

The genus Corydalis (family Papaveraceae) is a rich source of structurally diverse benzylisoquinoline alkaloids (BIAs), which are recognized for their wide range of pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties.[2][3][4] Among these compounds, (+/-)-corydine has attracted interest for its potential as a mu-opioid receptor (MOR) agonist, representing a valuable scaffold for the development of novel analgesics.[5]

The biosynthesis of all BIAs originates from the amino acid L-tyrosine and converges on the pivotal intermediate (S)-reticuline.[2][6] From this molecule, pathways diverge to create over 2,500 distinct alkaloid structures, including the protoberberine, benzophenanthridine, and morphinan classes. Corydine belongs to the aporphine class, which is characterized by a tetracyclic ring system formed via an intramolecular C-C phenol coupling reaction of (S)-reticuline.[7] Understanding this specific branch of the BIA network is crucial for harnessing the full medicinal potential of Corydalis species.

The Common Pathway: Biosynthesis of the Central Intermediate (S)-Reticuline

The formation of (S)-reticuline is a highly conserved, multi-step enzymatic sequence that forms the trunk of the BIA biosynthetic tree.[2][8] This pathway has been extensively characterized in model BIA-producing plants like the opium poppy (Papaver somniferum) and is conserved in Corydalis.[2][3] The process begins with L-tyrosine and proceeds as follows:

-

Formation of Dopamine and 4-HPAA: L-tyrosine serves as the precursor for both halves of the initial isoquinoline structure. It is converted to dopamine via hydroxylation and decarboxylation, and separately to 4-hydroxyphenylacetaldehyde (4-HPAA) through transamination and decarboxylation.[7][9]

-

The First Committed Step: Dopamine and 4-HPAA are condensed by norcoclaurine synthase (NCS) to form the first BIA intermediate, (S)-norcoclaurine.[9][10]

-

Sequential Methylations and Hydroxylation: A series of highly specific enzymatic modifications transform (S)-norcoclaurine into (S)-reticuline.[8][10]

-

(S)-norcoclaurine is first O-methylated at the 6-hydroxyl group by norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine.

-

Next, the secondary amine is N-methylated by coclaurine N-methyltransferase (CNMT) to produce (S)-N-methylcoclaurine.

-

A critical hydroxylation at the 3'-position is catalyzed by the cytochrome P450 enzyme N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B) .

-

Finally, the newly added 4'-hydroxyl group is O-methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , completing the synthesis of (S)-reticuline.[10][11]

-

The Aporphine Branch Point: From (S)-Reticuline to (+/-)-Corydine

(S)-Reticuline is the critical metabolic hub from which diverse alkaloid scaffolds are generated. The biosynthesis of corydine proceeds via the aporphine branch, which is initiated by an intramolecular oxidative C-C coupling reaction. This contrasts with the competing protoberberine pathway, which is initiated by the well-known Berberine Bridge Enzyme (BBE) that forms a methylene bridge.[12][13]

-

Formation of the Aporphine Core: The key transformation is the intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450-dependent monooxygenase (CYP) . In Coptis japonica, the enzyme CYP80G2 has been shown to convert (S)-reticuline into the aporphine alkaloid (S)-corytuberine.[7][14] It is highly probable that a homologous CYP enzyme in Corydalis catalyzes a similar cyclization to form an aporphine precursor. The product of this reaction is (S)-corytuberine or a closely related intermediate.

-

Final O-Methylation: Corydine's structure differs from (S)-corytuberine by the methylation of a specific hydroxyl group. This final modification is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) , yielding (+)-corydine.

-

Racemization: Corydine is typically isolated from Corydalis as a racemic mixture ((+/-)-corydine). The precise mechanism for this racemization—whether it is a spontaneous, non-enzymatic process or is catalyzed by a specific racemase—has not yet been fully elucidated and remains an area for future investigation.

Key Enzyme Families in Corydine Biosynthesis

The production of corydine relies on the coordinated action of several major enzyme families common to plant specialized metabolism.

-

Methyltransferases (OMTs & NMTs): These enzymes, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor, are crucial for decorating the core alkaloid scaffolds.[8][15] In the corydine pathway, they are responsible for the multiple methylation steps leading to (S)-reticuline and the final methylation step to form corydine from its aporphine precursor.[8][15]

-

Cytochrome P450 Monooxygenases (CYPs): This is a vast superfamily of heme-thiolate proteins that catalyze a wide array of oxidative reactions.[16] In BIA biosynthesis, they are indispensable for hydroxylations (e.g., NMCH/CYP80B) and the critical C-C phenol coupling reactions that create the structural diversity of alkaloids.[7][17] The formation of the aporphine core of corydine is a key example of a CYP-catalyzed reaction.

-

Oxidoreductases: This broad category includes enzymes that catalyze oxidation-reduction reactions. The Berberine Bridge Enzyme (BBE), a flavin-dependent oxidase, is a prominent member that diverts (S)-reticuline away from the aporphine pathway and towards protoberberines.[13][16] Its activity level relative to the aporphine-forming CYP likely influences the final alkaloid profile in the plant.

Quantitative Insights: Alkaloid Accumulation in Corydalis Species

Metabolomic studies of Corydalis species, particularly C. yanhusuo, reveal that protoberberine-type and aporphine-type alkaloids are the most abundant classes in the tubers.[2][4] The relative accumulation of these alkaloids can vary significantly between species and even based on developmental stage.[2][18] Transcriptomic analyses have shown that the expression of key biosynthetic genes, such as those encoding BBE and various OMTs, is often highest in the tubers and correlates with periods of active metabolite accumulation.[2]

| Compound Class | Key Examples in Corydalis | Typical Accumulation Site | Relevant Biosynthetic Genes | Reference(s) |

| Aporphines | Corydine , Isocorydine, Glaucine | Tubers | CYP80G2-like, OMTs | [2] |

| Protoberberines | Tetrahydropalmatine, Palmatine, Berberine | Tubers | BBE, SOMT, OMTs | [2][4] |

| Protopines | Protopine, Allocryptopine | Tubers, Whole Plant | STOX, CFS, TNMT | [2][4] |

Experimental Methodologies for Pathway Elucidation

Validating and further dissecting the corydine biosynthetic pathway requires a combination of biochemical, analytical, and molecular biology techniques.

Protocol: Metabolite Profiling of Corydalis Alkaloids by LC-MS/MS

This protocol provides a framework for the extraction and quantitative analysis of corydine and related BIAs from plant tissue.

Objective: To identify and quantify alkaloids in a Corydalis tuber extract.

Methodology:

-

Sample Preparation: a. Harvest fresh Corydalis tuber tissue and immediately freeze in liquid nitrogen. b. Lyophilize the tissue to dryness and grind into a fine powder. c. Accurately weigh ~100 mg of dried powder into a 2 mL microcentrifuge tube. d. Add 1.5 mL of 80% methanol (v/v) containing a suitable internal standard (e.g., 1 µg/mL reserpine). e. Vortex thoroughly and sonicate in a water bath for 30 minutes at room temperature. f. Centrifuge at 14,000 x g for 15 minutes. g. Carefully transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Chromatographic Conditions (adapted from[6]):

-

Instrument: HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be 5-95% B over 15-20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor-to-product ion transitions for corydine and other target alkaloids must be optimized using authentic standards.

-

-

Quantification: a. Prepare a calibration curve using a serial dilution of an authentic (+/-)-corydine standard. b. Integrate the peak area for the corydine MRM transition in the samples. c. Calculate the concentration based on the calibration curve and normalize to the internal standard and initial sample weight.

Workflow: Functional Characterization of a Candidate CYP Enzyme

This workflow outlines the steps to confirm the function of a candidate cytochrome P450 gene (e.g., a CYP80G2 homolog) hypothesized to catalyze the formation of the aporphine core.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Full-length transcriptome and metabolite analysis reveal reticuline epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum [frontiersin.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Corydaline â Grokipedia [grokipedia.com]

- 10. Account Suspended [biocyclopedia.com]

- 11. researchgate.net [researchgate.net]

- 12. Retracted Article: Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Methodological Guide to Elucidating the Pharmacokinetics and Bioavailability of (+/-)-Corydine

This technical guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals aiming to characterize the pharmacokinetic profile of (+/-)-corydine. Corydine is a bioactive aporphine alkaloid found in various species of the Corydalis genus, which has a long history in traditional medicine for pain management.[1] Recent research has identified corydine as a G protein-biased agonist at the mu-opioid receptor (MOR), highlighting its potential as a novel analgesic with a potentially improved side-effect profile.[2][3]

Critically, corydine is a chiral molecule, naturally existing as a racemic mixture of two non-superimposable mirror images: (+)-corydine and (-)-corydine. It is a well-established principle in pharmacology and a mandate from regulatory bodies that enantiomers of a chiral drug must be characterized individually.[4] The chiral environment of the body—itself composed of enantiomerically pure proteins, enzymes, and receptors—can lead to significant differences in the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.[5] These differences can profoundly impact both the efficacy and toxicity of the drug.

Given the current scarcity of published in vivo pharmacokinetic data for corydine, this guide is structured not as a review of existing data, but as an expert-led roadmap. It details the requisite experimental designs, bioanalytical protocols, and data interpretation strategies necessary to fully elucidate the pharmacokinetics and absolute bioavailability of (+/-)-corydine in a preclinical setting.

Part 1: The Imperative of Stereoselectivity in Pharmacokinetic Analysis

The foundational principle guiding the investigation of any racemic therapeutic, including (+/-)-corydine, is the potential for stereoselectivity in its interaction with the biological system. Treating a racemate as a single analyte can mask critical differences between its constituent enantiomers, leading to an incomplete or misleading pharmacokinetic profile.

Causality Behind Enantioselective Analysis:

-

Absorption & Distribution: Enantiomers can exhibit differential binding to plasma proteins and transporters, affecting their free concentration and distribution into tissues.[5] One enantiomer may be more readily absorbed or may preferentially accumulate in the target tissue, while the other is cleared more rapidly or distributed elsewhere.

-

Metabolism: The enzymes responsible for drug metabolism, particularly the Cytochrome P450 (CYP) superfamily, are chiral proteins. They can metabolize one enantiomer at a much faster rate than the other, a phenomenon known as substrate stereoselectivity.[5] This can result in one enantiomer having a much longer half-life and greater overall exposure (AUC).

-

Pharmacological Activity & Toxicity: As seen with corydine's activity at the MOR, receptor binding is often highly stereospecific.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to off-target effects or toxicity.

Therefore, a robust pharmacokinetic study must employ an enantioselective bioanalytical method capable of separating and quantifying (+)-corydine and (-)-corydine independently. This approach is not merely academic; it is essential for building a valid pharmacokinetic/pharmacodynamic (PK/PD) model and is a prerequisite for clinical development.

Part 2: Preclinical Study Design for Pharmacokinetic and Bioavailability Assessment

A well-designed preclinical study is the cornerstone of obtaining meaningful pharmacokinetic data. The following design, using a rodent model, is structured to determine all key parameters for each enantiomer, including absolute oral bioavailability.

Objective: To determine the plasma concentration-time profiles, key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd), and absolute bioavailability (F%) of (+)-corydine and (-)-corydine following intravenous and oral administration of the racemate.

Experimental Model:

-

Species: Male and female Sprague-Dawley rats (n=5 per group/sex). The inclusion of both sexes is critical, as significant gender-dependent differences in metabolism and clearance have been observed for the related alkaloid, corydaline.[6]

-

Housing: Animals should be housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, with fasting overnight prior to dosing.[6]

Study Arms & Dosing: The causality for including both intravenous and oral arms is to differentiate between drug disposition (elimination) and drug absorption. The IV route provides a direct measure of clearance and volume of distribution, which is essential for calculating the absolute, rather than relative, bioavailability of the oral formulation.

-

Group 1 (Intravenous): A single bolus dose of 2 mg/kg (+/-)-corydine administered via the tail vein. The dose is dissolved in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in saline).

-

Group 2 (Oral): A single dose of 10 mg/kg (+/-)-corydine administered via oral gavage. The higher oral dose anticipates potentially low bioavailability due to first-pass metabolism, a common feature of related alkaloids.[1]

Blood Sampling Protocol: A dense sampling schedule is required to accurately define the absorption and elimination phases.

-

Schedule: Serial blood samples (~150 µL) are collected from the jugular vein into heparinized tubes at pre-dose (0), and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Processing: Plasma is immediately harvested by centrifugation (e.g., 4000 rpm for 10 min at 4°C) and stored at -80°C until bioanalysis.

Experimental Workflow Diagram

Sources

- 1. The Analgesic Properties of Corydalis yanhusuo [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Gender differences in corydaline pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to the In Vivo Toxicological Evaluation of (+/-)-Corydine

Preamble: The isoquinoline alkaloid (+/-)-corydine, found in various Corydalis species, has garnered scientific interest for its diverse biological activities, including acetylcholinesterase inhibition and novel agonism at the μ-opioid receptor.[1][2][3] These pharmacological properties suggest potential therapeutic applications ranging from neurodegenerative disorders to pain management.[4][5] However, the progression of any compound from a promising candidate to a viable therapeutic agent is contingent upon a rigorous and comprehensive evaluation of its safety profile. Currently, the publicly available toxicological data for (+/-)-corydine is sparse, necessitating a structured, from-first-principles approach to its safety assessment.

This technical guide provides a strategic framework and detailed methodologies for the in vivo toxicological evaluation of (+/-)-corydine. Adhering to international regulatory standards, this document outlines a phased, logical progression of studies designed to thoroughly characterize the compound's safety profile, enabling informed decisions for future drug development.

Current Toxicological Data: Acknowledging the Gaps

A thorough literature review reveals a significant lack of comprehensive safety data for (+/-)-corydine. The primary available metric is a single-point acute toxicity value. This underscores the critical need for the systematic evaluation proposed herein.

| Parameter | Value | Route | Species | Source |

| Median Lethal Dose (LD₅₀) | 115 mg/kg | Subcutaneous | Mouse | [1] |

| Behavioral Effects | No alterations in general behavior observed | Subcutaneous | Mouse | [5] |

A Phased Strategy for In Vivo Safety Assessment

The development of a robust safety profile requires a multi-tiered approach, beginning with acute toxicity and progressing to repeated-dose and genetic toxicity assessments. This phased strategy ensures that each subsequent study is informed by the results of the last, optimizing animal use and resource allocation in accordance with the 3Rs principle (Replacement, Reduction, Refinement).

Caption: Proposed Phased Toxicological Evaluation Workflow for (+/-)-corydine.

Acute Oral Toxicity Assessment

Causality: The initial step in any in vivo safety assessment is to determine the compound's intrinsic acute toxicity via the intended clinical route of administration, most commonly oral. This study provides a macroperspective on the toxic effects of a single, high dose of the substance, identifies potential target organs, and is crucial for classifying the compound by toxicity. The results are fundamental for selecting dose levels for subsequent repeated-dose studies.[6] The OECD 423 (Acute Toxic Class Method) guideline is a robust, ethically optimized protocol for this purpose.

Table 2: Proposed Experimental Design for Acute Oral Toxicity (OECD 423)

| Parameter | Specification | Rationale |

| Test System | Wistar rats (female), young adult (8-12 weeks) | The rat is a standard species for general toxicology. Females are often slightly more sensitive. |

| Group Size | 3 animals per step | Minimizes animal use while maintaining statistical power for classification. |

| Administration | Single oral gavage | Mimics the most likely route of human administration and ensures accurate dosing. |

| Starting Dose | 300 mg/kg (Justification below) | A conservative starting point given the subcutaneous LD₅₀ of 115 mg/kg. This can be adjusted based on range-finding studies. |

| Dose Progression | 2000 mg/kg (if no mortality at 300 mg/kg) | Following OECD 423 stepwise progression. |

| Observation Period | 14 days | Allows for the observation of both immediate and delayed toxic effects.[7] |

| Key Endpoints | Mortality, clinical signs (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects), body weight changes, gross necropsy at termination. | Provides a comprehensive overview of acute toxicological effects.[8] |

Protocol 3.1: Acute Oral Toxicity - Toxic Class Method (OECD 423)

-

Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

-

Fasting: Fast animals overnight (food, not water) prior to dosing.

-

Dose Preparation: Prepare (+/-)-corydine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration should allow for a consistent administration volume (e.g., 10 mL/kg).

-

Administration: Administer the starting dose to a group of 3 female rats by oral gavage.

-

Observation (Initial): Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[6]

-

Data Collection: Record all signs of toxicity, morbidity, and mortality. Measure body weight shortly before administration and at least weekly thereafter.

-

Endpoint & Dose Progression:

-

If 2-3 animals die, the test is stopped, and the substance is classified.

-

If 0-1 animal dies, proceed to the next step by dosing 3 more animals at the same or a higher/lower dose level according to the OECD 423 flowchart.

-

-

Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy. All macroscopic abnormalities are recorded.

Repeated-Dose Toxicity Assessment (Sub-acute)

Causality: While acute studies assess the effects of a single high dose, sub-acute studies evaluate the toxicity of repeated exposure over a period of 28 days.[9] This is critical for identifying target organs of toxicity, understanding potential cumulative effects, and characterizing the dose-response relationship.[10] A 28-day study in rodents is a standard requirement and provides the data necessary to establish a preliminary No-Observed-Adverse-Effect Level (NOAEL), which is essential for the safety assessment of first-in-human clinical trials.[11]

Caption: Experimental Workflow for a 28-Day Sub-acute Toxicity Study.

Table 3: Proposed Experimental Design for 28-Day Sub-acute Oral Toxicity

| Parameter | Specification | Rationale |

| Test System | Wistar rats, 10/sex/group | Standard species. Using both sexes is required to identify sex-specific toxicities. 10 animals/sex/group provides statistical robustness. |

| Dose Levels | 4 Groups: Control (Vehicle), Low, Mid, High | A control and three dose levels are standard for establishing a dose-response relationship and identifying a NOAEL.[11] |

| Dose Selection | High Dose: Should induce minimal-to-mild toxicity but no mortality (e.g., ~1/10th of LD₅₀ or a dose causing clear clinical signs). Low/Mid Doses: Fractions of the high dose (e.g., geometric progression). | To characterize the full spectrum of toxicity and ensure a no-effect level can be determined. |

| Administration | Daily oral gavage for 28 days | Simulates repeated human exposure. |

| Recovery Group | Optional: Additional 5/sex/group at Control and High Dose, observed for 14 days post-dosing. | To assess the reversibility of any observed toxic effects, which is critical for risk assessment. |

| Key Endpoints | Clinical observation, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, histopathology. | A comprehensive set of parameters to detect adverse effects across all major organ systems.[11][12] |

Table 4: Core Hematology and Clinical Chemistry Parameters

| Hematology | Clinical Chemistry |

| Hematocrit (HCT) | Alanine Aminotransferase (ALT) |

| Hemoglobin Concentration (HGB) | Aspartate Aminotransferase (AST) |

| Erythrocyte Count (RBC) | Alkaline Phosphatase (ALP) |

| Total & Differential Leukocyte Count (WBC) | Total Bilirubin (TBIL) |

| Platelet Count (PLT) | Blood Urea Nitrogen (BUN) |

| Mean Corpuscular Volume (MCV) | Creatinine (CREA) |

| Glucose (GLU) | |

| Total Protein (TP) & Albumin (ALB) | |

| Sodium (Na+), Potassium (K+), Chloride (Cl-) |

Causality behind Parameter Selection: Hematological parameters are crucial for detecting effects on red blood cells (anemia), white blood cells (immune suppression/stimulation), and platelets (clotting abnormalities).[6] Clinical chemistry markers act as surrogates for organ function: ALT and AST for liver injury, BUN and creatinine for kidney function, and ALP/bilirubin for cholestasis.[8][13]

Genotoxicity Assessment

Causality: Genotoxicity refers to the ability of a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer.[14] A standard battery of tests is required by regulatory agencies to assess different types of genetic damage.[15] The assessment typically begins with in vitro assays. A positive result in any in vitro assay creates a structural alert and usually mandates follow-up in vivo testing to determine if the effect is expressed in a whole animal system.[16]

Caption: Core components of a standard genotoxicity testing battery.

Protocol 5.1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Principle: This in vitro test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[15] The assay measures the ability of the test compound to cause reverse mutations (reversions), allowing the bacteria to grow on an amino acid-deficient medium.

-

Strain Selection: Utilize a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect various types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). This is critical because some chemicals only become genotoxic after being metabolized.[15]

-

Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of (+/-)-corydine. The highest concentration should show some toxicity but not kill the majority of bacteria.

-

Main Experiment (Plate Incorporation Method):

-

To a test tube, add the tester strain, (+/-)-corydine at one of at least five analyzable concentrations, and either the S9 mix or a buffer.

-

Add molten top agar and vortex gently.

-

Pour the mixture onto the surface of a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the vehicle control count.

Safety Pharmacology & Future Directions

Safety Pharmacology: Given that (+/-)-corydine is a μ-opioid receptor agonist, a safety pharmacology core battery is essential.[2][5] These studies investigate the effects of the drug candidate on vital functions. Key studies would include:

-

Central Nervous System: A functional observational battery (FOB) in rats to assess behavioral and neurological changes.

-

Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and ECG in a non-rodent species (e.g., telemetered dog or monkey).

-

Respiratory System: Assessment of respiratory rate and tidal volume in rats.

Conditional Long-Term Studies:

-

Reproductive/Developmental Toxicity: These studies are required if the drug is intended for use in women of childbearing potential or if results from repeated-dose studies indicate effects on reproductive organs.[17][18]

-

Chronic Toxicity & Carcinogenicity: Long-term studies (e.g., 6 months in rodents, 9 months in non-rodents) and 2-year carcinogenicity bioassays are typically required for drugs intended for chronic use (6 months or longer).[9][10] The decision to initiate these is based on the intended clinical use and findings from earlier toxicity and genotoxicity studies.

Conclusion: Synthesizing a Safety Profile

The comprehensive toxicological evaluation outlined in this guide provides a rigorous, phased pathway to characterize the in vivo safety profile of (+/-)-corydine. By systematically investigating its acute, repeated-dose, and genetic toxicity, researchers and drug developers can build a robust data package. This data is foundational for identifying potential human risks, establishing a safe starting dose for clinical trials, and making informed decisions on the continued development of (+/-)-corydine as a potential therapeutic agent. The execution of this strategic plan will replace the current data void with a clear, scientifically-grounded understanding of the compound's safety.

References

-

ChemicalBook. (+)-CORYDALINE | 476-69-7. [1]

-

ResearchGate. Histopathology of rats during sub-acute toxicity studies. [19]

-

Kaserer, T., et al. (2020). Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists. ResearchGate. [2]

-

Cayman Chemical. Corydine (CAS 476-69-7). [3]

-

Durnev, A. D., et al. (2023). Genotoxicity of Psychotropic Drugs in Experimental and Clinical Studies. ResearchGate. [16]

-

MDPI. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. [20]

-

El-Ouady, F., et al. (2022). Evaluation of the acute and subacute toxicity of aqueous extract of Coriandrum Sativum L. seeds in Wistar rats. PubMed. [13]

-

Rashed, K., et al. (2015). Phytochemical Composition and Potential Genotoxic effects of Important Egyptian Medicinal Plants. sciensano.be.

-

Charles River Laboratories. Sub-Chronic and Chronic Toxicity Studies. [9]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). toxicity studies in animals. [10]

-

Rodrigues, C. R., et al. (2016). Quantitative genotoxicity assays for analysis of medicinal plants: A systematic review. ScienceDirect. [14]

-

Wikipedia. Corydaline. [4]

-

ResearchGate. Chemical structures of corydine (1) and corydaline (2). [21]

-

Kaserer, T., et al. (2020). Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists. PMC. [5]

-

Liu, Y., et al. (2020). Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. PMC. [6]

-

MDPI. Ethnobotany, Phytochemistry, and Biological Activities of the Genus Cordyline. [22]

-

PubMed. Ethnomedicine, Botany, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicity of Rhizoma Corydalis: A Systematic Review. [23]

-

Hsieh, J-H., et al. Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. SciSpace. [24]

-

European Medicines Agency. (2010). Guideline on Repeated Dose Toxicity. [11]

-

Aurigene. (2021). Genetic Toxicology Studies & Testing Services. [15]

-

Dong, L., et al. (2022). Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents. Frontiers. [25]

-

Nigerian Institute of Medical Research. (2024). Acute and Subacute Oral Toxicity Characterization and Safety Assessment of COVID Organics®. [7]

-

Carlton, B. D., et al. Reproductive effects of alternative disinfectants. PubMed. [17]

-

PubMed. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists. [26]

-

Journal of Applied Pharmaceutical Science. (2020). Acute and subacute toxicity evaluation of hydroalcoholic extract of Caryota urens leaves in Wistar rats. [12]

-

CNR-IRIS. (2022). Evaluation of Acute and Subacute Toxicity and LC-MS/MS Compositional Alkaloid Determination of the Hydroethanolic Extract of Dysphania ambrosioides. [27]

-

Wang, Y., et al. (2024). Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women. PMC. [18]

-

MDPI. (2022). Acute Toxicity by Oral Co-Exposure to Palytoxin and Okadaic Acid in Mice. [28]

-

MDPI. (2023). An Investigation into the Acute and Subacute Toxicity of Extracts of Cassipourea flanaganii Stem Bark In Vivo. [8]

-

PubMed. (2014). Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy. [29]

Sources

- 1. (+)-CORYDALINE | 476-69-7 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Corydaline - Wikipedia [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. docs.bvsalud.org [docs.bvsalud.org]

- 8. mdpi.com [mdpi.com]

- 9. criver.com [criver.com]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. japsonline.com [japsonline.com]

- 13. Evaluation of the Acute and Subacute Toxicity of Aqueous Extract of Coriandrum sativum L. Seeds in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative genotoxicity assays for analysis of medicinal plants: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetic Toxicology Studies & Testing Services | CRO Company [aurigeneservices.com]

- 16. researchgate.net [researchgate.net]

- 17. Reproductive effects of alternative disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Ethnomedicine, Botany, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicity of Rhizoma Corydalis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Frontiers | Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents [frontiersin.org]

- 26. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. iris.cnr.it [iris.cnr.it]

- 28. mdpi.com [mdpi.com]

- 29. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Architecture of (+/-)-Corydine: G Protein-Biased Mu-Opioid Receptor Agonism in CNS Disorders

As a Senior Application Scientist overseeing neuropharmacological drug discovery, I frequently encounter naturally derived scaffolds that challenge our conventional understanding of receptor dynamics. Among these, (+/-)-corydine—an isoquinoline aporphine alkaloid traditionally isolated from Corydalis species—has emerged as a highly compelling molecule for central nervous system (CNS) disorders.

This technical guide deconstructs the pharmacological profile of (+/-)-corydine, focusing on its unique receptor binding kinetics, structural advantages, and the self-validating experimental frameworks required to evaluate its therapeutic potential.

Mechanistic Pharmacology in the Central Nervous System

Bypassing β-Arrestin2 via G Protein-Biased MOR Agonism

The opioid crisis has necessitated a paradigm shift in how we approach pain management and CNS modulation. The Mu-Opioid Receptor (MOR) remains the gold standard target for antinociception; however, classical agonists like morphine indiscriminately activate both the Gαi/o protein pathway (mediating analgesia) and the β-arrestin2 pathway (mediating respiratory depression, tolerance, and gastrointestinal paralysis).

Recent pharmacological profiling has identified (+/-)-corydine as a G protein-biased MOR agonist [1]. By selectively stabilizing a receptor conformation that preferentially activates the G-protein signaling cascade while virtually eliminating β-arrestin2 recruitment, corydine provides a critical structural scaffold for developing safer analgesics [2].

Dopaminergic System Interactions

Beyond the opioid system, the aporphine backbone of corydine shares structural homology with known dopaminergic modulators (such as corydaline and apomorphine). In silico target profiling and metabolic pathway analysis suggest that corydine and its primary human liver metabolites (via O-demethylation and hydroxylation) interact with dopamine D1 and D2 receptors [3]. This multi-target profile is highly relevant for complex CNS disorders, where dopaminergic tone heavily dictates therapeutic outcomes.

G protein-biased MOR signaling pathway of (+/-)-corydine bypassing β-arrestin2.

Quantitative Pharmacodynamics

To evaluate a compound's viability for clinical translation, we must rigorously quantify its binding affinity and functional potency. The table below summarizes the established pharmacodynamic parameters of (+/-)-corydine.

| Pharmacological Parameter | Value / Profile | Experimental Model |

| Primary Target | Human Mu-Opioid Receptor (hMOR) | In vitro binding assay |

| Binding Affinity (Ki) | 2.82 µM [4] | Competitive [3H]DAMGO displacement |

| Functional Potency (EC50) | 0.51 µM [4] | [35S]GTPγS binding in hMOR CHO cells |

| Signaling Bias | G protein-biased (Full Agonist) | β-arrestin2 recruitment assay |

| In Vivo Efficacy | 51% reduction in nociception | Murine writhing assay (5 mg/kg s.c.) [1] |

Self-Validating Experimental Methodologies

To ensure absolute data integrity, every protocol must operate as a self-validating system. An experiment without an internal causality control is merely an observation, not a mechanism. Below are the definitive workflows for validating corydine's pharmacological properties.

Protocol A: In Vitro Validation of G Protein Bias ([35S]GTPγS Binding Assay)

Rationale: We must differentiate between mere receptor occupancy and functional G-protein activation. [35S]GTPγS is a non-hydrolyzable radiolabeled analog of GTP. If corydine is a true agonist, it will stimulate the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Membrane Isolation: Harvest CHO-K1 cells stably expressing hMOR. Causality Note: Using a transfected cell line isolates the hMOR variable, eliminating endogenous opioid receptor cross-talk that would otherwise confound the data.

-

Basal Noise Suppression: Resuspend membranes in an assay buffer supplemented with 10 µM GDP. Causality Note: GDP occupies empty G-proteins, artificially lowering the basal activation state to maximize the signal-to-noise ratio upon agonist addition.

-

Ligand Incubation: Introduce (+/-)-corydine (concentration gradient from 0.1 nM to 100 µM) alongside 0.1 nM [35S]GTPγS. Incubate at 30°C for 60 minutes to reach thermodynamic equilibrium.

-

Self-Validating Causality Control: In a parallel well, co-incubate corydine with 10 µM Naltrexone (a competitive MOR antagonist). Validation: If the radioactive signal persists in the presence of Naltrexone, the activation is non-specific. A true MOR-mediated event will show a complete rightward shift or signal ablation.

-

Termination & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters to trap the membrane-bound G-proteins. Wash with ice-cold buffer to remove unbound radioligand, and quantify via liquid scintillation counting.

Self-validating experimental workflow for the [35S]GTPγS functional binding assay.

Protocol B: In Vivo Antinociceptive Efficacy (Visceral Pain Model)

Rationale:In vitro bias must translate to in vivo efficacy. The acetic acid-induced writhing test evaluates visceral antinociception, a hallmark of MOR activation.

-

Baseline Establishment: Acclimate subjects (mice) to the testing environment for 60 minutes. Causality Note: This minimizes stress-induced endogenous opioid release, which artificially elevates baseline nociceptive thresholds.

-

Compound Administration: Administer (+/-)-corydine (5 mg/kg) subcutaneously (s.c.).

-

Self-Validating Causality Control: Pre-treat a control cohort with Naltrexone (1 mg/kg, s.c.) 15 minutes prior to corydine administration. Validation: This isolates the MOR pathway. If corydine maintains analgesia in this cohort, the mechanism is independent of MOR. True MOR agonists will have their effects reversed by Naltrexone [3].

-

Nociceptive Induction: 30 minutes post-corydine, inject 0.6% acetic acid intraperitoneally (i.p.) to induce visceral pain (writhing).

-

Quantification: Blinded observers record the number of abdominal constrictions over 20 minutes. Calculate the percentage of inhibition relative to vehicle-treated controls.

Therapeutic Implications for Drug Development

The identification of (+/-)-corydine as a G protein-biased MOR agonist provides a vital structural template for next-generation neurotherapeutics. By decoupling the analgesic efficacy (G-protein) from the adverse effect profile (β-arrestin2), researchers can utilize the aporphine scaffold of corydine to synthesize novel analogs that treat severe CNS pain disorders without the debilitating side effects that currently limit opioid utility.

References

- Source: Scientific Reports (via NIH/PMC)

- Corydine | Novel MOR Agonist | For Research Use Source: Benchchem URL

- Corydine (CAS 476-69-7)

- The Analgesic Properties of Corydalis yanhusuo Source: MDPI URL

Sources

Identification of (+/-)-corydine metabolic pathways in vivo

An In-Depth Technical Guide to the Identification of (+/-)-Corydine Metabolic Pathways In Vivo

Introduction

(+/-)-Corydine is a racemic isoquinoline alkaloid found in various species of the Corydalis plant, a genus with a long history in traditional medicine for its analgesic and anti-inflammatory properties.[1] As with any pharmacologically active compound, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for modern drug development. The metabolic fate of a xenobiotic dictates its efficacy, duration of action, and potential for toxicity or drug-drug interactions. This guide provides a comprehensive, technically-grounded overview of the methodologies used to identify and characterize the in vivo metabolic pathways of (+/-)-corydine, with a focus on studies in rodent models.

For clarity, it is important to address the nomenclature. The literature often uses the term "corydaline" interchangeably with "corydine." Specifically, (+)-corydaline is one of the stereoisomers.[1] This guide will refer to the racemic mixture as (+/-)-corydine, while referencing literature that may use the term corydaline for the same core structure. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to conduct robust in vivo metabolism studies for this class of compounds.

Scientific Background: The Metabolic Landscape of (+/-)-Corydine

The biotransformation of xenobiotics like (+/-)-corydine is a two-phase process predominantly occurring in the liver, orchestrated by a suite of specialized enzymes. The goal of this metabolism is to convert the relatively lipophilic parent compound into more water-soluble derivatives that can be easily excreted from the body.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine) on the parent molecule, slightly increasing its hydrophilicity and providing sites for subsequent Phase II conjugation. For (+/-)-corydine, the key Phase I transformations are oxidation-mediated reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[2]

-

O-Demethylation: The corydine structure features four methoxy groups, which are primary targets for enzymatic cleavage to form hydroxyl groups. This process can occur at one or multiple positions, leading to a variety of O-desmethylcorydaline and di-O-desmethylcorydaline metabolites.[3]

-

Hydroxylation: This reaction involves the addition of a hydroxyl group directly onto the aromatic rings or alkyl backbone of the molecule, further increasing its polarity.[2][3]

In vitro studies using human liver microsomes have implicated several CYP isoforms in the metabolism of the corydine scaffold, notably CYP2C9, CYP2C19, and CYP3A4.[4] In rats, the analogous male-specific or dominant isozymes, such as CYP2C11, CYP3A1, and CYP3A2, are significantly involved, which explains observed gender differences in the compound's pharmacokinetics in this species.[4][5]

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous, highly polar molecules. This step dramatically increases water solubility and facilitates excretion. The major Phase II pathways for (+/-)-corydine and its metabolites are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major pathway where glucuronic acid is attached to hydroxyl groups formed during Phase I metabolism.[2]

-

Sulfation: This pathway, mediated by sulfotransferases (SULTs), involves the conjugation of a sulfonate group to hydroxylated metabolites.[2]

The interplay of these Phase I and II reactions results in a complex mixture of metabolites distributed throughout the body and ultimately eliminated in urine and feces. A comprehensive in vivo study aims to identify and, where possible, quantify these metabolic products in various biological matrices.

Figure 1: Simplified metabolic pathway of (+/-)-corydine.

In Vivo Study Design: A Step-by-Step Technical Protocol

The following protocol outlines a typical in vivo study in rats to identify the metabolites of (+/-)-corydine. The choice of the rat model is scientifically justified by its physiological and metabolic similarities to humans, its cost-effectiveness, and its extensive validation in pharmaceutical research for pharmacokinetic and toxicological assessments.[6][7]

PART 1: Animal Study Protocol

1.1. Animal Selection and Acclimatization

-

Species: Sprague-Dawley rats (male and female, to investigate potential gender differences).

-

Weight: 200-250 g.

-

Acclimatization: House the animals in a controlled environment (22-24°C, 12-hour light/dark cycle) for at least one week prior to the experiment. Provide standard chow and water ad libitum.[8] This period is crucial to minimize stress-related physiological variations.

1.2. Dosing Preparation and Administration

-

Dose Formulation: Prepare a suspension of (+/-)-corydine in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water. The choice of a suspension is common for poorly water-soluble compounds.

-

Dose Level: A representative oral dose used in literature is 4.5 mg/kg.[2] The exact dose should be determined based on prior toxicity and efficacy studies.

-

Administration: Fast the rats for 12 hours overnight with free access to water to standardize gut absorption.[8] Administer the dose via oral gavage using a 16-18 gauge, 2-3 inch feeding tube with a rounded tip to prevent injury.[9] The maximum dosing volume for a rat is typically 10-20 ml/kg.[9]

1.3. Sample Collection

-

Housing: After dosing, house the rats individually in metabolic cages designed to separate and collect urine and feces.[10]

-

Blood Collection: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein at multiple time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.[10] This allows for the characterization of the pharmacokinetic profile of the parent drug and its major metabolites.

-

Urine and Feces Collection: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).[10] Record the total volume of urine and weight of feces for each interval.

-

Sample Handling: Immediately after collection, place all samples on wet ice and process them as soon as possible. Store them at -80°C until analysis to ensure the stability of the analytes.[11]

PART 2: Biological Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances like proteins and salts, which can compromise the analytical measurement.

2.1. Plasma Sample Preparation (Protein Precipitation)

-

Rationale: Protein precipitation is a rapid, simple, and effective method for removing the majority of proteins from plasma, making it an excellent choice for metabolite screening.[12]

-

Protocol:

-

Thaw the frozen plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of solvent to plasma). Acetonitrile is an efficient precipitating agent.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analytes.[13]

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.[13]

-

2.2. Urine Sample Preparation (Dilute-and-Shoot)

-

Rationale: Urine is a less complex matrix than plasma with lower protein content. A simple dilution is often sufficient.[12]

-

Protocol:

-

Thaw urine samples and centrifuge at 10,000 x g for 10 minutes to remove any particulate matter.[10]

-

Dilute the supernatant 1:1 or 1:4 with the initial mobile phase.

-

Vortex and inject directly into the LC-MS/MS system.

-

2.3. Feces Sample Preparation (Homogenization and Extraction)

-

Rationale: Fecal samples are complex and require homogenization to ensure representative sampling, followed by solvent extraction.

-

Protocol:

-

Weigh the collected fecal samples.

-

Add a volume of water or buffer (e.g., 4x the fecal weight) and homogenize using a mechanical homogenizer until a uniform slurry is obtained.

-

To a known aliquot of the homogenate, add 3-4 volumes of a solvent like methanol or acetonitrile.

-

Vortex for 5 minutes, then sonicate for 15-20 minutes to enhance extraction.[10]

-

Centrifuge at high speed (13,000 x g) for 10 minutes.

-

Process the supernatant in the same manner as the plasma samples (evaporation and reconstitution).

-

PART 3: UPLC-Q/TOF-MS Analytical Methodology

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q/TOF-MS) is the preferred platform for metabolite identification. UPLC provides rapid, high-resolution separation, while Q/TOF-MS offers high mass accuracy and sensitivity, enabling the confident determination of elemental compositions for both parent drug and unknown metabolites.[2][14]

3.1. UPLC Parameters

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) is a standard choice for separating compounds of this polarity.[15]

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to improve peak shape and ionization efficiency in positive ion mode.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A gradient is essential to resolve metabolites with a wide range of polarities. A typical gradient might be:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3-0.4 mL/min.

-

Column Temperature: 40°C to ensure reproducible retention times.

-

Injection Volume: 2-5 µL.

3.2. Q/TOF-MS Parameters

-

Ionization Mode: Electrospray Ionization (ESI), positive mode. The nitrogen atom in the corydine structure is readily protonated.

-

Scan Mode: Data is typically acquired in a data-independent acquisition (DIA) mode, such as MSE, which allows for the collection of both precursor and fragment ion data from all ions in a single run.[15]

-

Mass Range: m/z 50-1200 to cover the parent drug and potential metabolites (including glucuronide conjugates).

-

Capillary Voltage: ~3.0 kV.

-

Source Temperature: ~120°C.

-

Desolvation Gas Flow: ~600 L/hr.

-

Collision Energy: A low energy scan (e.g., 6 eV) for precursor ion information and a high energy ramp (e.g., 20-40 eV) for fragmentation data.

-

Lock Mass: A reference compound (e.g., leucine enkephalin) is infused continuously to ensure high mass accuracy throughout the run.[15]

Figure 2: Experimental workflow for in vivo metabolite identification.

Data Analysis and Presentation

Metabolite Identification Strategy

Data processing involves comparing the chromatograms of dosed samples with pre-dose or vehicle-dosed control samples using specialized software (e.g., UNIFI, MassHunter Metabolite ID). The software flags potential metabolites based on predicted metabolic transformations (e.g., demethylation: -14.0157 Da; hydroxylation: +15.9949 Da; glucuronidation: +176.0321 Da) and retention time shifts relative to the parent drug. The high-resolution MS data is used to generate a chemical formula, and the MS/MS fragmentation pattern is compared to that of the parent drug to propose a structure for the metabolite.

Quantitative Data Summary

Pharmacokinetic parameters provide crucial insights into the disposition of the drug. After quantifying the parent compound in plasma over time, key parameters can be calculated. Studies have shown significant gender differences in rats.

Table 1: Pharmacokinetic Parameters of Corydaline in Male and Female Rats Following a Single 10 mg/kg Dose

| Parameter | Intravenous (IV) - Male | Intravenous (IV) - Female | Oral (PO) - Male | Oral (PO) - Female |

| AUC (ng·h/mL) | 1080 ± 195 | 1580 ± 193 | 101 ± 38 | 902 ± 262 |

| Cmax (ng/mL) | - | - | 47.9 ± 20.3 | 271 ± 72 |

| T1/2 (h) | 1.83 ± 0.28 | 1.95 ± 0.20 | 2.54 ± 0.69 | 3.29 ± 0.44 |

| CL (L/h/kg) | 9.36 ± 1.59 | 6.42 ± 0.77 | - | - |

| Bioavailability (F, %) | - | - | 9.35 | 57.1 |

| Data adapted from Yoo et al. (2014).[4] AUC: Area under the curve; Cmax: Maximum concentration; T1/2: Half-life; CL: Clearance. * denotes a significant difference between male and female rats. |

Discussion and Implications for Drug Development

The comprehensive identification of (+/-)-corydine's metabolic pathways is a cornerstone of its preclinical evaluation. The finding that demethylation and hydroxylation are major Phase I routes highlights the critical role of CYP450 enzymes.[2] This immediately raises questions about the potential for drug-drug interactions (DDIs). Since CYP isoforms like CYP3A4 and CYP2C9 metabolize a vast number of therapeutic drugs, co-administration of corydine with substrates of these enzymes could lead to altered plasma concentrations and potentially adverse effects.[4]

The significant gender differences observed in the rat pharmacokinetic profile underscore the importance of including both sexes in preclinical studies.[4][5] While this specific difference, attributed to male-dominant CYPs in rats, may not directly translate to humans, it mandates a careful evaluation of the corresponding human enzymes (CYP2C9, CYP3A4) for any sex-based differential activity.[5]

The analytical workflow detailed here, centered on UPLC-Q/TOF-MS, provides a powerful and reliable system for generating the high-quality data required for regulatory submissions. By understanding how (+/-)-corydine is metabolized and eliminated, scientists can better predict its human pharmacokinetics, design safer clinical trials, and unlock the full therapeutic potential of this promising natural product.

References

-

InfinixBio. (2026, March 19). Rat Model Drug Testing: Innovating Pharmaceutical Research. Dedicated Freight Handlers. [Link]

-

Boster Biological Technology. (2024, October 16). Rat as a Model Organism | Advantages & Limitations in Research. Boster Bio. [Link]

-

Li, Y., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Pharmaceuticals, 16(2), 179. [Link]

-

Dhotre, D., et al. (2023). Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies. mAbs, 15(1), 2235941. [Link]

-

Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

-

Zhu, Y., et al. (2018). A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma. Journal of Analysis and Testing, 2(4), 329-336. [Link]

-

Li, S., et al. (2014). LC-MS/MS Determination and Pharmacokinetic Study of Dehydrocorydaline in Rat Plasma after Oral Administration of Dehydrocorydaline and Corydalis yanhusuo Extract. Molecules, 19(10), 16316-16330. [Link]

-

Li, H., et al. (2011). Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces. Acta Pharmacologica Sinica, 32(11), 1423-1430. [Link]

-

Infinix Bio. (2026, March 12). Understanding Rat Model Drug Testing: A Key Component in Biopharmaceutical Research. [Link]

-

Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

-

Patsnap. (2025, March 20). How do drug researchers address effects that only occur in rats?. Patsnap Synapse. [Link]

-

Li, S., et al. (2014). LC-MS/MS Determination and Pharmacokinetic Study of Dehydrocorydaline in Rat Plasma after Oral Administration of Dehydrocorydaline and Corydalis yanhusuo Extract. ResearchGate. [Link]

-

Chai, L., et al. (2019). Metabolic profiles of corydaline in rats by ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. Xenobiotica, 49(1), 80-89. [Link]

-

Yoo, H. H., et al. (2014). Gender differences in corydaline pharmacokinetics in rats. Xenobiotica, 44(11), 1036-1042. [Link]

-

Yoo, H. H., et al. (2014). Gender differences in corydaline pharmacokinetics in rats. PubMed. [Link]

-

Wang, C., et al. (2022). The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review. Frontiers in Pharmacology, 13, 82 Corydalis saxicola Bunting: A Review. Frontiers in Pharmacology, 13, 824948. [Link]

-

Wang, J., et al. (2012). Screening and analysis of metabolic components in rat plasma, urine, and feces after oral administration of Baihe Zhimu Tang by UPLC-DAD-Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 62, 146-155. [Link]

-

Lee, S., et al. (2024). Effects of Increasing Oral Deoxynivalenol Gavage on Growth Performance, Blood Biochemistry, Metabolism, Histology, and Microbiome in Rats. Toxins, 16(10), 433. [Link]

-

U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

-

Kaserer, T., et al. (2020). Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists. Scientific Reports, 10(1), 18445. [Link]

-

Alhassen, L., et al. (2021). The Analgesic Properties of Corydalis yanhusuo. Pharmaceuticals, 14(12), 1279. [Link]

-

Virginia Tech IACUC. (2017, December 12). SOP: Oral Gavage in the Rat. [Link]

-

Lee, J. E., et al. (2015). Metabolomics Based on UPLC-QTOF/MS Applied for the Discrimination of Cynanchum wilfordii and Cynanchum auriculatum. Journal of Analytical & Bioanalytical Techniques, 6(5), 268. [Link]

-

Kaserer, T., et al. (2020). Chemical structures of corydine (1) and corydaline (2). ResearchGate. [Link]

-

Bascuñana, P., et al. (2020). Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics. Metabolites, 10(12), 502. [Link]

-

Al-Kefe, A. D., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Animal Microbiome, 4(1), 1-14. [Link]

-

Kumar, V., et al. (2024). UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles. Analytical Methods, 16(1), 49-60. [Link]

-

ResearchGate. (n.d.). Chemical structure of corydine (top) and corydaline (bottom). [Link]

-

Kim, J., et al. (2023). UPLC-QTOF-MS-Based Metabolomics and Antioxidant Capacity of Codonopsis lanceolata from Different Geographical Origins. Molecules, 28(2), 583. [Link]

-

Feng, S., et al. (2022). UPLC-Q/TOF-MS coupled with multivariate analysis for comparative analysis of metabolomic in Dendrobium nobile from different growth altitudes. Arabian Journal of Chemistry, 15(10), 104113. [Link]

-

Mouse Metabolic Phenotyping Centers. (2024, January 3). Fecal Collection. [Link]

-

IDEXX BioResearch. (2015, April 20). Mouse/Rat Fecal Sample Collection. [Link]

Sources

- 1. CAS 518-69-4: (+)-Corydaline | CymitQuimica [cymitquimica.com]

- 2. Metabolic profiles of corydaline in rats by ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Gender differences in corydaline pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. dedicatedfreighthandlers.com [dedicatedfreighthandlers.com]

- 7. infinixbio.com [infinixbio.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. idexxbioresearch.com [idexxbioresearch.com]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. organomation.com [organomation.com]

- 14. UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. hilarispublisher.com [hilarispublisher.com]

Application Note: Total Synthesis Pathways and Protocols for (+/-)-Corydine and its Derivatives

Introduction & Scope

(+/-)-Corydine (1-hydroxy-2,10,11-trimethoxyaporphine) is a complex tetracyclic aporphine alkaloid with significant pharmacological relevance. Corydine and its synthetic derivatives—particularly its quaternary ammonium metho salts—have demonstrated potent biological activities, including anticancer properties, lipid-lowering effects, and action as neuronal nicotinic acetylcholine receptor (nAChR) blockers[1][2][3].

The primary challenge in the total synthesis of aporphine alkaloids lies in the regioselective construction of the biphenyl C-C bond that forms the rigid tetracyclic core[4][5]. This application note details a highly efficient, regiocontrolled total synthesis pathway for (+/-)-corydine and its derivatives, prioritizing a radical-initiated cyclization strategy to overcome the limitations of traditional oxidative coupling methods[6].

Retrosynthetic Strategy & Mechanistic Rationale

To achieve the specific 1-hydroxy-2,10,11-trimethoxy substitution pattern of (+/-)-corydine, the retrosynthetic disconnection dictates the use of 3-hydroxy-4-methoxyphenethylamine and 2-bromo-3,4-dimethoxyphenylacetic acid [3][6].

Mechanistic Causality:

-

Bischler-Napieralski Cyclization: During the cyclization of the intermediate amide, ring closure occurs selectively at the position para to the hydroxyl group of the phenethylamine moiety. This yields a 6-methoxy-7-hydroxy-substituted tetrahydroisoquinoline (THIQ)[4][6].

-

Radical Cyclization (Core Assembly): Traditional phenolic oxidative coupling (using reagents like VOF3 or PIFA) often suffers from poor regioselectivity, yielding mixtures of ortho-para and para-para coupled products[5][7]. By pre-installing a bromine atom at the ortho position of the benzyl ring, we dictate the exact site of radical generation. Upon treatment with tributyltin hydride ( Bu3SnH ) and AIBN, the resulting aryl radical attacks the C8 position of the THIQ ring, exclusively forming the required C1-C11a bond of the aporphine core[3].

Retrosynthetic and forward workflow for (+/-)-corydine and its derivatives.

Comparative Analysis of Cyclization Strategies

To justify the selection of the radical cyclization pathway, the following table summarizes the quantitative data and mechanistic trade-offs of various aporphine core assembly methods[5][7].

| Cyclization Strategy | Reagents / Catalyst | Typical Yield | Regioselectivity | Mechanistic Causality |

| Radical Cyclization | Bu3SnH , AIBN, Toluene | 40–65% | Excellent | Aryl radical formation at the pre-installed halogen site forces exclusive ortho-coupling[3]. |

| Direct Arylation | Pd(OAc)2 , XPhos, K2CO3 | 50–75% | High | Transition-metal insertion into C-H/C-X bonds; requires specific protecting group strategies[4]. |

| Photochemical | UV Light (254 nm), I2 | 20–40% | Moderate | Electrocyclic ring closure followed by oxidation; limited by side-reactions and scale-up issues. |

| Phenolic Oxidation | PIFA or VOF3 , TFA | 15–35% | Poor to Moderate | Single-electron transfer creates radical cations; highly prone to over-oxidation and mixed coupling[7]. |

Step-by-Step Experimental Protocols

Amide Coupling & Bischler-Napieralski Cyclization

Objective: Assemble the 1-benzyl-3,4-dihydroisoquinoline framework.

-

Amide Formation: Dissolve 3-hydroxy-4-methoxyphenethylamine (1.0 eq) and 2-bromo-3,4-dimethoxyphenylacetic acid (1.05 eq) in anhydrous CH2Cl2 . Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C. Stir at room temperature for 12 hours.

-

Workup: Wash with 1M HCl, saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate to yield the amide intermediate.

-

Cyclization: Dissolve the crude amide in anhydrous toluene. Add Phosphorus oxychloride ( POCl3 , 3.0 eq) dropwise. Reflux the mixture for 4 hours under an argon atmosphere.

-

Self-Validation Check: Analyze an aliquot via LC-MS. The reaction is deemed successful when the amide mass peak disappears, replaced by a peak representing a −18 Da mass shift (loss of H2O ), confirming the formation of the dihydroisoquinoline iminium salt[1][6].

Imine Reduction & N-Methylation

Objective: Generate the N-methylated tetrahydroisoquinoline (THIQ) precursor.

-

Reduction: Dissolve the crude dihydroisoquinoline in methanol at 0 °C. Slowly add NaBH4 (2.0 eq) in small portions. Stir for 2 hours, then quench with water and extract with ethyl acetate.

-

Eschweiler-Clarke Methylation: Dissolve the resulting secondary amine in methanol. Add 37% aqueous formaldehyde (5.0 eq) and sodium cyanoborohydride ( NaBH3CN , 2.0 eq). Stir at room temperature for 6 hours.

-

Self-Validation Check: FTIR analysis should confirm the complete disappearance of the C=N stretch ( ∼1620 cm−1 ). LC-MS must show a +14 Da shift relative to the secondary amine, confirming successful N-methylation.

Radical Cyclization (Aporphine Core Assembly)

Objective: Regioselective closure of the C-ring to form (+/-)-corydine.

-

Preparation: Dissolve the brominated THIQ precursor (1.0 eq) in anhydrous, degassed toluene (concentration ∼0.02 M to prevent intermolecular side reactions). Bring to a vigorous reflux under argon.

-

Radical Initiation: Prepare a solution of Bu3SnH (1.5 eq) and AIBN (0.2 eq) in degassed toluene. Add this solution via a syringe pump over 4 hours to maintain a low steady-state concentration of tin radicals[3].

-

Completion: Reflux for an additional 2 hours after the addition is complete.

-

Purification: Concentrate the solvent. To remove tin byproducts, partition the residue between acetonitrile and hexanes (tin compounds partition into the hexane layer). Purify the acetonitrile fraction via silica gel chromatography.

-

Self-Validation Check: High-resolution mass spectrometry (HRMS) must show the complete disappearance of the characteristic 1:1 M/M+2 bromine isotope pattern. The emergence of the [M−Br+H]+ peak confirms the successful formation of the (+/-)-corydine core[3][6].

Derivatization: Synthesis of Quaternary Metho Salts

Objective: Synthesize N-methylcorydinium salts for nAChR blocking assays[2].

-

Quaternization: Dissolve (+/-)-corydine in anhydrous acetone. Add an excess of methyl iodide ( CH3I , 5.0 eq).

-

Reaction: Stir the mixture in the dark at room temperature for 24 hours. The quaternary ammonium salt will gradually precipitate from the solution.

-

Isolation: Filter the precipitate, wash with cold acetone, and dry under a vacuum.

-

Self-Validation Check: 1H -NMR ( DMSO−d6 ) will validate the structure by the presence of a sharp, integrated singlet for six protons at ∼3.3–3.5 ppm (the N+(CH3)2 group) and a distinct downfield shift of the aromatic protons due to the adjacent positive charge[2].

References

- CN102256973A - Corydaline derivatives useful for reducing lipid levels. Google Patents.

-

Estévez, J. C., et al. (1994). Radical Cyclization to Aporphines. A New, Efficient Total Synthesis of the Aporphine Glaucine... ElectronicsAndBooks (Originally published in Tetrahedron). Available at:[Link]

-

Ma, Z.-X., et al. (2012). Total Syntheses of Chelidonine and Norchelidonine via an Enamide–Benzyne–[2 + 2] Cycloaddition Cascade. Organic Letters - ACS Publications. Available at: [Link]

-

Nimgirawath, S., et al. (2008). Total Synthesis and the Biological Activities of (±)-Norannuradhapurine. MDPI. Available at: [Link]

-

Nimgirawath, S., et al. Syntheses of (±)-Romucosine and (±)-Cathafiline. Songklanakarin Journal of Science and Technology (SJST). Available at: [Link]

-

Payne, J. T., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews - ACS Publications. Available at:[Link]

-

Valdivia, V., et al. (2007). Aporphine metho salts as neuronal nicotinic acetylcholine receptor blockers. Bioorganic & Medicinal Chemistry (uchile.cl). Available at: [Link]

Sources

- 1. CN102256973A - Corydaline derivatives useful for reducing lipid levels - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sjst.psu.ac.th [sjst.psu.ac.th]

- 7. Total synthesis of (±)-glaucine methopicrate by phenolic oxidative coupling - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Application Note: Standardized Preparation and In Vitro Formulation of (+/-)-Corydine for Cell Culture Assays

Introduction & Pharmacological Profile

(+/-)-Corydine is a bioactive isoquinoline (aporphine) alkaloid naturally derived from plant species such as Stephania kwangsiensis and Corydalis1[1]. In recent years, it has garnered significant attention in oncology and neuropharmacology due to its multifaceted mechanisms. It functions as a potent μ-opioid receptor (MOR) agonist with antinociceptive properties 2[2], and acts as a robust anti-neoplastic agent. In vitro studies demonstrate that corydine induces G2/M cell cycle arrest and caspase-dependent apoptosis in various human cancer lineages, including hepatocellular carcinoma and NCI-H446 small cell lung cancer cells 3[3].

To ensure reproducibility in cell-based assays (e.g., MTT proliferation, flow cytometry), meticulous preparation of the alkaloid is required. This guide details the physicochemical handling, reconstitution, and self-validating protocols for corydine solutions.